Fenchlorazol-ethyl
Description
Properties
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl5N3O2/c1-2-22-10(21)9-18-11(12(15,16)17)20(19-9)8-4-3-6(13)5-7(8)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBRUAIJEFRHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041268 | |
| Record name | Fenchlorazole-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103112-35-2 | |
| Record name | Fenchlorazole-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103112-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenchlorazole-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103112352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenchlorazole-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENCHLORAZOLE-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R856T003A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrazine-Carbonyl Condensation
A hydrazine derivative (e.g., 2,4-dichlorophenylhydrazine) reacts with a trichloromethyl carbonyl precursor under acidic or basic conditions. The reaction proceeds via nucleophilic attack, forming a hydrazone intermediate that undergoes cyclization to yield the 1,2,4-triazole ring. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) accelerate the cyclization step.
Representative Reaction Conditions
| Precursor | Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 2,4-Dichlorophenylhydrazine | Trichloroacetamide | PTSA | 80–100°C | 65–72 |
Chlorination and Functionalization
Chlorination introduces the trichloromethyl (-CCl₃) and dichlorophenyl substituents critical for biological activity. Industrial methods prioritize regioselectivity to minimize byproducts.
Trichloromethyl Group Introduction
The trichloromethyl group is incorporated via radical chlorination or nucleophilic substitution. Radical-initiated chlorination using Cl₂ gas under UV light ensures complete substitution at the triazole’s 5-position. Alternatively, Michael addition with carbon tetrachloride (CCl₄) in the presence of a base (e.g., K₂CO₃) achieves similar results.
Aromatic Chlorination
Electrophilic substitution on the phenyl ring introduces chlorine atoms at the 2- and 4-positions. Chlorinating agents like sulfuryl chloride (SO₂Cl₂) or Cl₂ with FeCl₃ as a catalyst are employed. Reaction monitoring via gas chromatography (GC) ensures optimal dichlorination without over-chlorination.
Esterification of the Carboxylate Intermediate
The final step involves esterifying the triazole-3-carboxylic acid with ethanol to form the ethyl ester. This is achieved through Fischer esterification or Steglich esterification.
Fischer Esterification
The carboxylic acid intermediate reacts with excess ethanol under acidic conditions (H₂SO₄ or HCl). The reaction is refluxed at 70–80°C for 6–12 hours, achieving yields of 85–90%. Water removal via a Dean-Stark apparatus shifts equilibrium toward ester formation.
Steglich Esterification
For acid-sensitive intermediates, carbodiimide-based coupling agents (e.g., DCC) activate the carboxyl group, facilitating reaction with ethanol. This method avoids harsh acids but increases cost due to reagent requirements.
Industrial-Scale Optimization
Commercial production prioritizes cost efficiency and purity. Key optimizations include:
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful recovery systems to reduce environmental impact. Recent advancements favor greener solvents like cyclopentyl methyl ether (CPME).
Catalytic Efficiency
Heterogeneous catalysts (e.g., immobilized lipases for esterification) enable catalyst reuse and reduce waste. Studies report a 15% reduction in production costs with immobilized Candida antarctica lipase B.
Purification Techniques
Crystallization from ethanol/water mixtures achieves >99% purity. Chromatographic methods are avoided due to scalability limitations.
Analytical Validation
Post-synthesis analysis ensures structural integrity and purity.
Spectroscopic Characterization
Chemical Reactions Analysis
Fenchlorazole-ethyl undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another. .
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Agricultural Applications
Herbicide Safening Properties
Fenchlorazol-ethyl is primarily used as a safener to enhance the tolerance of crops, particularly cereals like wheat, to certain herbicides. It works by mitigating the phytotoxic effects of herbicides such as fenoxaprop, allowing for effective weed control without damaging the crop itself . The compound achieves this by modulating the plant's physiological responses to herbicides, thereby improving crop yield and quality.
Research Findings:
- Selectivity Enhancement : Studies have demonstrated that this compound can improve the selectivity of herbicides against a broad spectrum of weeds while preserving crop integrity. This is particularly beneficial in transgenic crops that exhibit resistance to specific herbicides .
- Environmental Safety : The compound has a high LD50 value (>5000 mg/kg), indicating low toxicity to mammals and relatively safe use in agricultural settings . However, it is noted to be very toxic to aquatic life, necessitating careful application practices to prevent environmental contamination .
Medicinal Applications
Antiprotozoal Activity
Recent studies have explored the potential of this compound as a candidate for treating protozoan infections such as malaria and leishmaniasis. In vitro assays have shown that it exhibits activity against various pathogenic protozoa, suggesting its utility beyond traditional agrochemical applications .
Key Insights:
- Screening for New Agents : In a systematic screening of over 600 agrochemicals, this compound was identified as having significant antiprotozoal activity comparable to existing treatments . This opens avenues for developing new therapeutic agents from existing agrochemicals.
- Low Mammalian Toxicity : Its low toxicity profile makes it a promising candidate for further research into safe and effective treatments for infectious diseases that currently rely on older drugs with significant side effects .
Environmental Considerations
Ecotoxicological Profile
While this compound is beneficial in agricultural practices, its environmental impact must be carefully considered. The compound has been classified as hazardous to aquatic organisms, which raises concerns about runoff and contamination of water bodies following agricultural application .
Research Findings:
- Terrestrial Ecotoxicology : Studies indicate that while this compound poses low risk to terrestrial organisms, its high toxicity to aquatic life necessitates stringent regulations regarding its use near water sources .
- Environmental Fate Studies : Ongoing research aims to assess the long-term environmental fate of this compound and its degradation products to better understand its ecological implications .
Mechanism of Action
The mechanism of action of fenchlorazole-ethyl involves several key processes:
Enhancing Metabolism: Fenchlorazole-ethyl enhances the metabolism of herbicides in crops by inducing the activity of detoxifying enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.
Affecting Absorption and Transportation: It affects the absorption and transportation of herbicides within the plant, reducing their phytotoxic effects.
Competitive Binding: Fenchlorazole-ethyl can competitively bind to herbicide target sites, preventing the herbicide from exerting its toxic effects.
Enzyme Activity: It affects the activity of target enzymes, further reducing the phytotoxicity of herbicides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fenchlorazol-ethyl is distinct from conventional herbicides and other safeners in both structure and function. Below is a detailed comparison with structurally or functionally related compounds:
Mechanism of Action
Efficacy in GST Induction
A study on Festuca arundinacea demonstrated the relative effectiveness of safeners in enhancing GST activity toward herbicides:
| Safener | GST Activity Increase (%) Toward Terbuthylazine | GST Activity Increase (%) Toward Butachlor |
|---|---|---|
| This compound | 91.7 | 33.1 |
| Fluxofenim | 154.6 | 41.0 |
| Benoxacor | 82.5 | 71.2 |
| Cloquintocet-mexyl | 30.8 | No significant effect |
This compound showed moderate GST induction compared to fluxofenim but outperformed cloquintocet-mexyl. Its impact on GST kinetics (Vmax increase without KM change) suggests it upregulates enzyme expression rather than altering substrate affinity .
Metabolic and Environmental Impact
- Atrazine (triazine herbicide): Inhibits triosephosphate isomerase (TPI) activity by 26.5%, altering cellular redox status .
- Fluorodifen : Reduces TPI activity by 35.9% and induces oxidative stress .
Structural Comparison
- This compound vs. Fenclorim : Both are safeners, but fenclorim (a pyrimidine derivative) lacks the trichloromethyl group, resulting in lower GST induction (89.2% vs. 91.7% for terbuthylazine) .
- This compound vs. Fluazinam : While fluazinam (a pyridinamine fungicide) has sub-mM bioactivity (IC₅₀ = 258 nM), it targets fungal respiration rather than plant detoxification pathways .
Biological Activity
Fenchlorazol-ethyl, also known as HOE 070542, is a synthetic compound primarily recognized for its role as a herbicide safener. This article explores its biological activity, focusing on its mechanisms, effects on various organisms, and relevant case studies.
- Chemical Formula : C₁₂H₈Cl₅N₃O₂
- Molecular Weight : 403.91031 g/mol
- CAS Number : 103112-35-2
This compound is characterized by its chlorinated aromatic structure, which contributes to its biological activity. It is used to enhance the tolerance of crops, particularly wheat, to other herbicides like fenoxaprop-ethyl.
This compound acts primarily as a herbicide safener by accelerating the metabolic breakdown of certain herbicides. It enhances the de-esterification process, making crops more resilient to herbicidal stress while potentially reducing phytotoxicity in non-target plants. This mechanism allows for selective weed control without harming the crop itself.
Ecotoxicological Profile
The ecotoxicological data for this compound indicates varying levels of toxicity across different species:
| Organism | Toxicity Level | Reference |
|---|---|---|
| Oncorhynchus mykiss (Rainbow Trout) | High | |
| Daphnia magna (Water Flea) | Moderate |
The compound exhibits significant aquatic ecotoxicity, with a reported LC50 value of 0.08 mg/L for rainbow trout and 1.8 mg/L for Daphnia magna. These values suggest that while it serves an important agricultural function, it also poses risks to aquatic ecosystems.
Human Health Implications
Research indicates that this compound has potential human health implications due to its chemical structure and usage patterns:
- Absence of Approval : As of now, this compound is not approved for use in the UK under EC Regulation 1107/2009 due to insufficient safety data .
- Metabolic Pathways : Studies have shown that triazole compounds can disrupt key metabolic pathways in plants, which may indirectly affect human health through the food chain .
Case Studies
-
Enhanced Phytotoxicity with Fenoxaprop-ethyl :
A study examined the interaction between this compound and fenoxaprop-ethyl on large crabgrass (Digitaria sanguinalis). It was found that this compound significantly enhanced the phytotoxic effects of fenoxaprop-ethyl, leading to increased weed control efficacy . -
Multi-Class Contaminants in Seafood :
In a recent study focusing on contaminants in seafood, this compound was detected alongside other pesticides and veterinary drugs. The findings highlighted concerns regarding the accumulation of such compounds in marine organisms and their potential impact on human health through seafood consumption .
Q & A
Q. What are the ethical considerations in publishing this compound research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
